8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Description
8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
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Biological Activity
The compound 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure that incorporates a thiazolidine moiety and a pyrroloquinoline backbone. The synthesis typically involves multi-step reactions, including the formation of thiazolidine derivatives through reactions with various electrophiles and nucleophiles. The sulfonyl group enhances the compound's solubility and biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazolidine and pyrroloquinoline structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have been shown to inhibit the growth of various bacterial strains. In vitro testing revealed that certain synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
The compound's anticancer potential has also been explored. Thiazolidine derivatives have displayed cytotoxic effects on various cancer cell lines. For example, a study reported that thiazolidinone compounds exhibited significant antiproliferative activity against HT-29 colon cancer cells, with IC50 values indicating potent activity . The presence of electron-donating groups on the phenyl ring was found to enhance this activity .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound and its derivatives can act as potent inhibitors of specific enzymes. For example, some thiazolidine derivatives were identified as effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), with IC50 values ranging from 6.09 μM to 8.66 μM . This inhibition is significant as PTP1B is a target for diabetes and obesity treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The sulfonamide group may facilitate interactions with active sites of enzymes, leading to inhibition.
- Cell Cycle Arrest : Some studies suggest that thiazolidine-containing compounds can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a thiazolidine derivative showed promising results in reducing tumor size in patients with advanced colorectal cancer.
- Case Study 2 : Another study focused on the use of thiazolidinones for managing diabetes by enhancing insulin sensitivity through PTP1B inhibition.
Properties
IUPAC Name |
6-[[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-27-17-4-2-3-16(11-17)21-23(9-10-28-21)29(25,26)18-12-14-5-6-19(24)22-8-7-15(13-18)20(14)22/h2-4,11-13,21H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRQNGVSBSUSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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